1-Benzoyl-pyrrolidine-3-carboxylic acid
CAS No.: 113558-92-2
Cat. No.: VC8049497
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113558-92-2 |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | 1-benzoylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO3/c14-11(9-4-2-1-3-5-9)13-7-6-10(8-13)12(15)16/h1-5,10H,6-8H2,(H,15,16) |
Standard InChI Key | GCFZAZFRGJPWMV-UHFFFAOYSA-N |
SMILES | C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES | C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Benzoyl-pyrrolidine-3-carboxylic acid has the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its IUPAC name, 1-benzoylpyrrolidine-3-carboxylic acid, reflects the benzoyl group (-COC₆H₅) attached to the nitrogen of the pyrrolidine ring and the carboxylic acid (-COOH) at the 3-position .
Stereochemical and Structural Insights
The compound’s SMILES notation, C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2, and InChIKey, GCFZAZFRGJPWMV-UHFFFAOYSA-N, confirm its planar aromatic benzoyl component and the non-planar pyrrolidine ring . X-ray crystallography data is absent in public sources, but its predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (149.3 Ų) and [M+Na]⁺ (159.3 Ų) suggest moderate polarity and compatibility with mass spectrometric analysis .
Synthesis and Manufacturing
Enantioselective Hydrogenation
A patent (US8344161B2) describes a scalable enantioselective hydrogenation method for synthesizing structurally related pyrrolidine-3-carboxylic acids . While the patent focuses on halogen-aryl derivatives, the methodology is adaptable to 1-benzoyl-pyrrolidine-3-carboxylic acid. Key steps include:
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Catalytic Hydrogenation: Using chiral catalysts like (R)-MeOBIPHEP-Ru, the process achieves >99.9% enantiomeric excess (ee) under moderate pressure (15–50 bar H₂) and temperatures (20–50°C) .
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Workup and Purification: Post-reaction, the product is isolated via alkaline extraction and precipitated at its isoelectric point (pH ~4.5–5.5), yielding >99% purity without chromatographic purification .
Physicochemical Properties
Predicted and Experimental Data
Property | Value | Source |
---|---|---|
Molecular Weight | 219.24 g/mol | |
Melting Point | Not reported | – |
Solubility | Likely polar solvent-soluble | – |
CCS ([M+H]⁺) | 149.3 Ų | |
LogP (estimated) | ~1.2 (moderate lipophilicity) | – |
The absence of melting point and solubility data in literature underscores the need for experimental characterization.
Precaution | Recommendation |
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Personal Protection | Gloves, eye protection |
Handling | Use in well-ventilated areas |
Storage | Keep container tightly closed |
Supplier | Quantity | Price (USD) | Updated |
---|---|---|---|
AK Scientific | 250 mg | 263 | 2021-12-16 |
Matrix Scientific | 500 mg | 477 | 2021-12-16 |
American Custom Chemicals | 250 mg | 918.23 | 2021-12-16 |
The steep pricing reflects specialized synthesis and limited production scales .
Applications and Research Directions
Pharmaceutical Intermediates
Though direct applications are undocumented, analogous pyrrolidine-3-carboxylic acids are precursors to CNS-targeting drugs . The benzoyl group may enhance blood-brain barrier permeability, suggesting potential in neuropharmacology.
Organic Synthesis
The carboxylic acid and amide functionalities make this compound a candidate for peptide mimetics or catalyst ligands. Computational studies predicting its reactivity with amines or alcohols could guide novel derivatizations.
Analytical Characterization Challenges
Publicly available NMR, IR, or chromatographic data are lacking . Future studies should prioritize:
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¹H/¹³C NMR: To assign stereochemistry and confirm purity.
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HPLC-MS: For quantifying ee and detecting impurities.
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